molecular formula C11H22N2O B2385791 4-(2-Piperidin-4-ylethyl)morpholine CAS No. 500357-64-2

4-(2-Piperidin-4-ylethyl)morpholine

Cat. No.: B2385791
CAS No.: 500357-64-2
M. Wt: 198.31
InChI Key: DXSGXEMMBLFIEK-UHFFFAOYSA-N
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Description

4-(2-Piperidin-4-ylethyl)morpholine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 . It is a heterocyclic compound that contains both a piperidine and a morpholine ring.

Preparation Methods

The synthesis of 4-(2-Piperidin-4-ylethyl)morpholine can be achieved through several methods. One common synthetic route involves the reaction of piperidine with morpholine under specific conditions. The preparation method can be optimized by using catalysts such as iron complexes and reagents like phenylsilane, which promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate . Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands.

Chemical Reactions Analysis

4-(2-Piperidin-4-ylethyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions may produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-(2-Piperidin-4-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antidiabetic agent, it may inhibit enzymes involved in carbohydrate metabolism, such as α-amylase, thereby reducing the breakdown of starch into glucose . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

4-(2-Piperidin-4-ylethyl)morpholine can be compared with other similar compounds, such as morpholine, piperazine, and piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and pharmacological activities . For example, morpholine derivatives are known for their use as corrosion inhibitors and solvents, while piperidine derivatives are widely used in the pharmaceutical industry for drug design . The unique combination of piperidine and morpholine rings in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

4-(2-piperidin-4-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSGXEMMBLFIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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